Isoamyl nitrate

Descripción general

Descripción

Isoamyl nitrate, also known as isopentyl nitrite, is used for the generation of benzyne from anthranilic acid. It is a smooth muscle relaxant that may be suitable as nitrovasodilators and as recreational drugs known as poppers .

Synthesis Analysis

Isoamyl nitrite is synthesized by the reaction of isoamyl alcohol with nitrous acid, represented by the equation: C5H11ONO + NaOH → C5H11OH + NaNO2 . A method for the determination of isoamyl nitrite was developed using a flow injection analysis system equipped with a chemiluminescence detector and on-line photoreactor .Molecular Structure Analysis

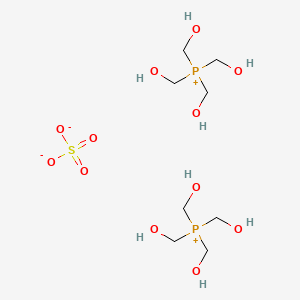

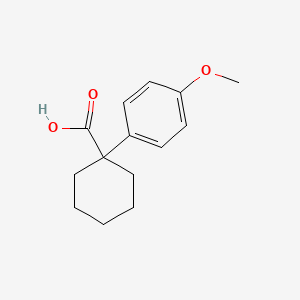

The molecular formula of Isoamyl nitrate is C5H11NO3 and its molecular weight is 133.15 g/mol .Chemical Reactions Analysis

Isoamyl nitrite decomposes in the presence of base to give nitrite salts and the isoamyl alcohol: C5H11ONO + NaOH → C5H11OH + NaNO2. Amyl nitrite, like other alkyl nitrites, reacts with carbanions to give oximes .Physical And Chemical Properties Analysis

Isoamyl nitrate has a molecular weight of 133.15 g/mol. It has a computed XLogP3 of 2.8, indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It has 3 rotatable bonds .Aplicaciones Científicas De Investigación

1. Organic Chemistry: Aryl Iodides Synthesis

Isoamyl nitrate is used in the synthesis of aryl iodides through the isoamyl nitrite-diiodomethane route . The specific methods and experimental procedures are not detailed in the available source . The outcomes of this application are the successful synthesis of aryl iodides .

2. Organic Chemistry: Sandmeyer Reaction

In the Sandmeyer reaction, isoamyl nitrate is used as a diazotizing agent . The reaction involves the conversion of an aryl amine to an aryl halide in the presence of a copper catalyst . The reaction can be processed under a nitrogen atmosphere by maintaining the temperature at 0–25 °C in acetonitrile solvent . The outcomes include the formation of various linkages and the synthesis of pharmaceutically important drugs .

3. Nanotechnology: Functionalization of Multi-Walled Carbon Nanotubes

Isoamyl nitrate is used as a radical initiator to functionalize multi-walled carbon nanotubes . The specific methods and experimental procedures are not detailed in the available source . The outcomes of this application are the successful functionalization of multi-walled carbon nanotubes .

4. Organic Chemistry: Preparation of 4-Carboxy-Phenyl Diazonium Salt Tetrafluoroborate

Isoamyl nitrate is used in the preparation of 4-carboxy-phenyl diazonium salt tetrafluoroborate . The specific methods and experimental procedures are not detailed in the available source . The outcomes of this application are the successful preparation of 4-carboxy-phenyl diazonium salt tetrafluoroborate .

5. Biochemistry: Synthesis of Peroxynitrite

Isoamyl nitrate is used in the synthesis of peroxynitrite . The specific methods and experimental procedures are not detailed in the available source . The outcomes of this application are the successful synthesis of peroxynitrite .

6. Medical Science: Treatment of Heart Diseases and Angina

Historically, amyl nitrite, which is also known as isoamyl nitrite, was used medically to treat heart diseases and angina . It was also used as an antidote for cyanide poisoning, as it was thought to act as an oxidant, to induce the formation of methemoglobin . Methemoglobin in turn can sequester cyanide as cyanomethemoglobin .

7. Organic Chemistry: Sandmeyer Reaction

Isoamyl nitrate is used in the Sandmeyer reaction for the construction of carbon-halogen, carbon-phosphorous, carbon-sulfur, carbon-selenium, carbon-boron bond formation . Moreover, various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via the Sandmeyer approach .

8. Plasma Polymerization: Gas Phase Analysis and Surface Chemistry

Isoamyl nitrate is used in plasma polymerization at atmospheric pressure . The process involves the production of nitric oxide (NO) releasing coatings which have promising potential for biomedical applications notably in implant safety and wound dressing by promoting healing and reducing bacterial growth .

9. Organic Chemistry: Generation of Benzyne

Isoamyl nitrate, also known as isoamyl nitrite, is used for the generation of benzyne from anthranilic acid . The specific methods and experimental procedures are not detailed in the available source . The outcomes of this application are the successful generation of benzyne .

10. Industrial Applications: Cleaning Agent and Solvent

Isoamyl nitrate is used as a cleaning agent and solvent in industrial and household applications . It replaced dichlorodifluoromethane, an industrial chemical universally banned in 1996 due to damage to the ozone layer, as a printed circuit board cleaner . Trace amounts are also added to some perfumes .

Safety And Hazards

Isoamyl nitrate is flammable and explosive and decomposes when exposed to air and sunlight . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Propiedades

IUPAC Name |

3-methylbutyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHGIYFSMNNHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70110029 | |

| Record name | Isoamyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70110029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Isoamyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.44 [mmHg] | |

| Record name | Isoamyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Isoamyl nitrate | |

CAS RN |

543-87-3 | |

| Record name | Isoamyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 3-methyl-, 1-nitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70110029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ARR7RA61E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)